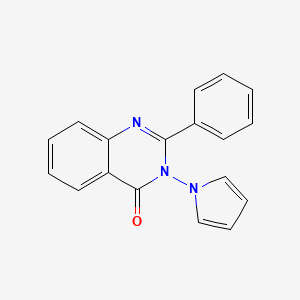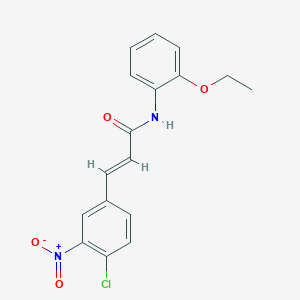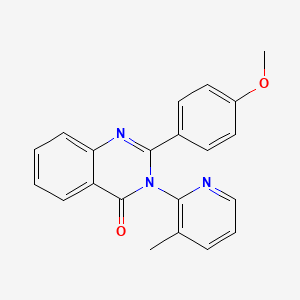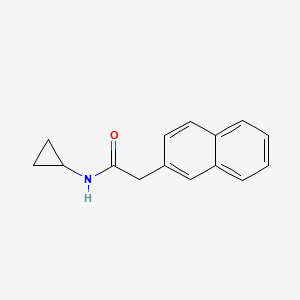
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone, also known as PPTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PPTQ belongs to the quinazolinone family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
科学研究应用
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. Additionally, 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been found to reduce inflammation and oxidative stress in cells.
实验室实验的优点和局限性
One advantage of using 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone also exhibits a range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one limitation of using 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research involving 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone. One direction is to further explore its potential as a cancer treatment, particularly in combination with other drugs or therapies. Another direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone and how it interacts with specific enzymes and signaling pathways.
合成方法
The synthesis of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone involves the condensation of 2-aminobenzophenone with pyrrole in the presence of acetic acid and sulfuric acid. The resulting intermediate is then cyclized with formic acid to yield 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone. This method has been optimized to yield high purity and high yield of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone.
属性
IUPAC Name |
2-phenyl-3-pyrrol-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-15-10-4-5-11-16(15)19-17(14-8-2-1-3-9-14)21(18)20-12-6-7-13-20/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJZCULDLBWUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)




![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)

